2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound known for its unique structure and properties This compound belongs to the class of pyrrolo[3,4-f]isoindole derivatives, which are characterized by a fused ring system containing both pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the following steps:
Starting Materials: The synthesis begins with pyromellitic dianhydride, which is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide.
Intermediate Formation: The pyromellitic diimide is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate.
Final Product: The diacetate intermediate is treated with excess hydrazine hydrate (80%) to produce 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism by which 2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. Specific pathways and targets depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Similar structure but with phenyl groups instead of dimethylphenyl groups.
2,6-Bis(hydroxymethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Contains hydroxymethyl groups, leading to different reactivity and applications.
2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Features long alkyl chains, affecting its solubility and material properties .
Uniqueness
The presence of 3,4-dimethylphenyl groups in 2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone imparts unique chemical and physical properties, making it distinct from its analogs. These properties include enhanced stability, specific reactivity patterns, and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-13-5-7-17(9-15(13)3)27-23(29)19-11-21-22(12-20(19)24(27)30)26(32)28(25(21)31)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTLAKZLKZFVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C=C5)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.